Cas no 2306278-06-6 ([2-(difluoromethoxy)cyclohexyl]methanol)
![[2-(difluoromethoxy)cyclohexyl]methanol structure](https://ja.kuujia.com/scimg/cas/2306278-06-6x500.png)
[2-(difluoromethoxy)cyclohexyl]methanol 化学的及び物理的性質
名前と識別子
-
- Cyclohexanemethanol, 2-(difluoromethoxy)-
- [2-(difluoromethoxy)cyclohexyl]methanol
-
- インチ: 1S/C8H14F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h6-8,11H,1-5H2
- InChIKey: HRUVSISPESTKQF-UHFFFAOYSA-N
- ほほえんだ: C1(CO)CCCCC1OC(F)F
[2-(difluoromethoxy)cyclohexyl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0193-5G |
[2-(difluoromethoxy)cyclohexyl]methanol |
2306278-06-6 | 95% | 5g |
¥ 18,810.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0193-250MG |
[2-(difluoromethoxy)cyclohexyl]methanol |
2306278-06-6 | 95% | 250MG |
¥ 2,508.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0193-1G |
[2-(difluoromethoxy)cyclohexyl]methanol |
2306278-06-6 | 95% | 1g |
¥ 6,270.00 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545939-1g |
(2-(Difluoromethoxy)cyclohexyl)methanol |
2306278-06-6 | 98% | 1g |
¥14629 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0193-100MG |
[2-(difluoromethoxy)cyclohexyl]methanol |
2306278-06-6 | 95% | 100MG |
¥ 1,570.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0193-5g |
[2-(difluoromethoxy)cyclohexyl]methanol |
2306278-06-6 | 95% | 5g |
¥18468.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0193-250.0mg |
[2-(difluoromethoxy)cyclohexyl]methanol |
2306278-06-6 | 95% | 250.0mg |
¥2462.0000 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545939-250mg |
(2-(Difluoromethoxy)cyclohexyl)methanol |
2306278-06-6 | 98% | 250mg |
¥8778 | 2023-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545939-100mg |
(2-(Difluoromethoxy)cyclohexyl)methanol |
2306278-06-6 | 98% | 100mg |
¥5852 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0193-100mg |
[2-(difluoromethoxy)cyclohexyl]methanol |
2306278-06-6 | 95% | 100mg |
¥1543.0 | 2024-04-22 |
[2-(difluoromethoxy)cyclohexyl]methanol 関連文献
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
[2-(difluoromethoxy)cyclohexyl]methanolに関する追加情報
Recent Advances in the Study of [2-(Difluoromethoxy)cyclohexyl]methanol and Its Implications in Chemical Biology and Medicine
The compound [2-(difluoromethoxy)cyclohexyl]methanol, along with its associated identifier 2306278-06-6, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoromethoxy and cyclohexylmethanol moieties, presents a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its potential applications in drug discovery, particularly in the modulation of enzymatic activity and receptor binding, making it a subject of intense scientific inquiry.
One of the key areas of research has focused on the synthetic pathways and optimization of [2-(difluoromethoxy)cyclohexyl]methanol. A study published in the Journal of Medicinal Chemistry detailed an efficient synthetic route that enhances yield and purity, which is critical for scaling up production for preclinical studies. The incorporation of the difluoromethoxy group has been shown to improve metabolic stability and bioavailability, addressing common challenges in drug development. These advancements underscore the compound's potential as a versatile intermediate in the synthesis of more complex bioactive molecules.
In addition to its synthetic utility, [2-(difluoromethoxy)cyclohexyl]methanol has been investigated for its pharmacological properties. Preliminary in vitro studies have demonstrated its ability to interact with specific enzyme targets, such as cytochrome P450 isoforms, which play a crucial role in drug metabolism. These interactions suggest that the compound could be leveraged to modulate drug efficacy and toxicity, offering a new avenue for personalized medicine. Furthermore, its structural features have been linked to enhanced blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development.
The therapeutic potential of [2-(difluoromethoxy)cyclohexyl]methanol extends to its anti-inflammatory and antimicrobial activities. Recent findings indicate that derivatives of this compound exhibit significant inhibitory effects on pro-inflammatory cytokines, positioning it as a potential lead for treating chronic inflammatory diseases. Concurrently, its antimicrobial properties have been tested against a range of bacterial and fungal pathogens, with promising results that warrant further exploration. These dual functionalities highlight the compound's broad applicability in addressing unmet medical needs.
Despite these promising developments, challenges remain in the clinical translation of [2-(difluoromethoxy)cyclohexyl]methanol. Issues such as off-target effects and long-term toxicity profiles need to be thoroughly investigated through rigorous preclinical and clinical trials. However, the compound's unique chemical properties and demonstrated bioactivities provide a strong foundation for future research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with optimized pharmacokinetic and pharmacodynamic profiles.
In conclusion, [2-(difluoromethoxy)cyclohexyl]methanol (2306278-06-6) represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted properties and potential therapeutic benefits make it a valuable subject for ongoing and future research. As the scientific community continues to unravel its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to the fields of chemical biology and medicine.
2306278-06-6 ([2-(difluoromethoxy)cyclohexyl]methanol) 関連製品
- 1093865-36-1((3-bromophenyl)-(3-chlorophenyl)methanol)
- 514-78-3(canthaxanthin)
- 2193058-88-5(methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers)
- 1805232-59-0(3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride)
- 2235373-47-2(H-L-Sec(MDNPE)-OH)
- 887875-75-4(3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide)
- 896347-03-8(6-methyl-2-2-(methylsulfanyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 2172430-21-4(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)-2-methylpropanoic acid)
- 1157722-93-4(3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine)
- 895021-99-5(N-(2,4-dimethylphenyl)-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
